2-(5-Acetylthiophen-2-yl)benzothiophene
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Overview
Description
2-(5-Acetylthiophen-2-yl)benzothiophene is an organosulfur compound with the molecular formula C14H10OS2 This compound is characterized by the presence of both a benzothiophene and an acetylthiophene moiety, making it a unique structure in the realm of heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylthiophen-2-yl)benzothiophene typically involves the reaction of benzothiophene with 2-acetylthiophene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzothiophene is reacted with 2-acetylthiophene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetylthiophen-2-yl)benzothiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
2-(5-Acetylthiophen-2-yl)benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(5-Acetylthiophen-2-yl)benzothiophene exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing functional groups or aromatic systems.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: An organosulfur compound with a similar acetylthiophene moiety but lacking the benzothiophene ring.
Benzothiophene: A simpler structure without the acetylthiophene group.
Uniqueness
2-(5-Acetylthiophen-2-yl)benzothiophene is unique due to the combination of the benzothiophene and acetylthiophene moieties, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C14H10OS2 |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-[5-(1-benzothiophen-2-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C14H10OS2/c1-9(15)11-6-7-13(16-11)14-8-10-4-2-3-5-12(10)17-14/h2-8H,1H3 |
InChI Key |
CNARHGWDUKRIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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